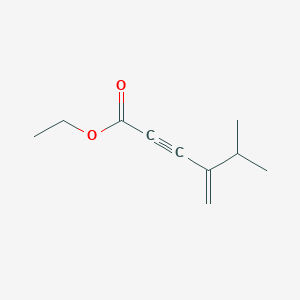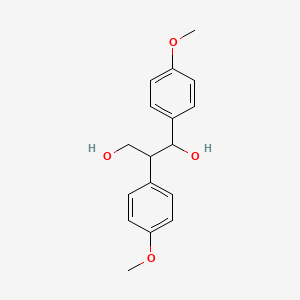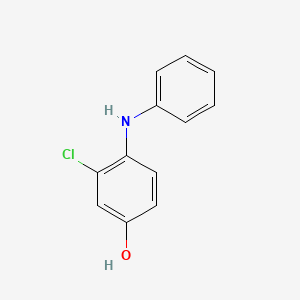
4-Anilino-3-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-3-chlorophenol is an organic compound that belongs to the class of chlorophenols It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a chlorine atom attached to the benzene ring
Preparation Methods
The synthesis of 4-Anilino-3-chlorophenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with aniline, followed by reduction of the nitro group to an amino group.
Multistep Synthesis: Another approach involves a multistep synthesis starting from benzene derivatives, involving nitration, halogenation, and subsequent substitution reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Anilino-3-chlorophenol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, which is a crucial step in its synthesis.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas.
Scientific Research Applications
4-Anilino-3-chlorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Anilino-3-chlorophenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Anilino-3-chlorophenol can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
85639-02-7 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-anilino-3-chlorophenol |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-10(15)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14-15H |
InChI Key |
MPQFXCKGCUWYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


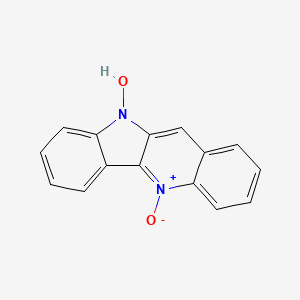
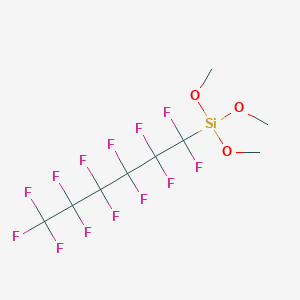
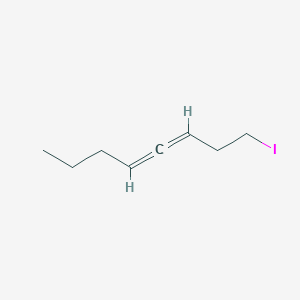
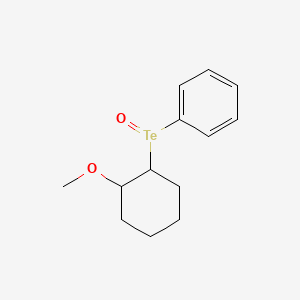
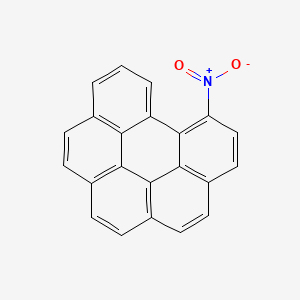
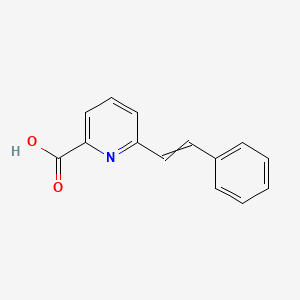
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
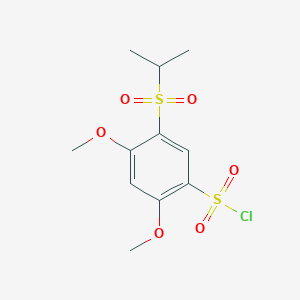
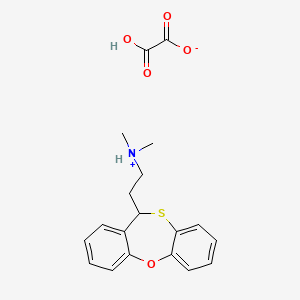
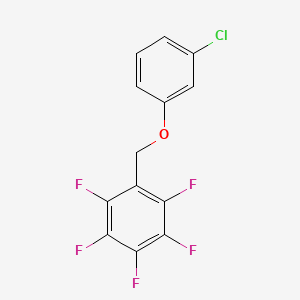
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
